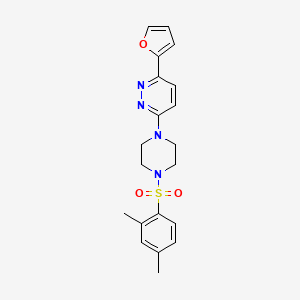

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15-5-7-19(16(2)14-15)28(25,26)24-11-9-23(10-12-24)20-8-6-17(21-22-20)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTGKHRPJQAEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperazine ring: This can be achieved by reacting 2,4-dimethylphenylsulfonyl chloride with piperazine under basic conditions.

Coupling with pyridazine: The piperazine derivative is then coupled with a furan-2-yl-pyridazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The furan and pyridazine rings can participate in π-π stacking interactions with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Sulfonyl Group

Key Observations :

- Electron-withdrawing groups (fluoro, nitro) may modulate receptor interactions or metabolic pathways.

- The 2,4-dimethylphenyl group in the target compound offers a compromise between steric bulk and hydrophobicity.

Heterocyclic Variations at Position 6

Key Observations :

- Furan-2-yl (target compound) provides a compact, oxygen-rich heterocycle, favoring interactions with polar residues in biological targets.

- Pyrazole derivatives (e.g., trimethylpyrazole) introduce nitrogen atoms, which may participate in additional hydrogen bonding or metal coordination.

Biological Activity

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound notable for its potential biological activities. This compound integrates various functional groups, including a piperazine ring, a sulfonyl moiety, and a furan ring, which contribute to its pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 398.5 g/mol. The presence of the furan ring is significant as it imparts unique electronic properties that may enhance the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃S |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | 3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |

| CAS Number | 1021031-42-4 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Sulfonyl Group : This moiety can form strong interactions with proteins, potentially inhibiting their function.

- Piperazine Ring : Known for modulating neurotransmitter receptors, this ring can influence central nervous system activity.

- Furan and Pyridazine Rings : These rings may participate in π-π stacking interactions with nucleic acids, affecting gene expression and cellular processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, modifications in the furan or pyridazine rings have shown enhanced activity against viral replication in vitro. The compound's structure allows it to inhibit viral enzymes effectively, making it a candidate for antiviral drug development .

Antimicrobial Activity

The antimicrobial potential of related pyrazole compounds has been documented extensively. Studies suggest that compounds containing similar structural features demonstrate significant antibacterial and antifungal activities. For example, derivatives with the piperazine scaffold have been shown to inhibit the growth of various pathogenic bacteria and fungi .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various pyrazole derivatives against human immunodeficiency virus (HIV). The results indicated that modifications to the furan ring significantly increased the inhibitory concentration (IC50) values compared to standard antiviral agents. The compound's unique structure facilitated improved binding affinity to viral proteins .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives of this class were synthesized and tested against common pathogens. The results revealed that compounds with the sulfonamide group exhibited enhanced antibacterial activity against Gram-positive bacteria, demonstrating potential for therapeutic applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.